Methyl 3-chloro-6-hydroxy-2-methylbenzoate
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Overview
Description
Methyl 3-chloro-6-hydroxy-2-methylbenzoate is an organic compound with the molecular formula C9H9ClO3 It is a derivative of benzoic acid and features a chloro group, a hydroxy group, and a methyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 3-chloro-6-hydroxy-2-methylbenzoate can be synthesized through several methods. One common approach involves the esterification of 3-chloro-6-hydroxy-2-methylbenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions: Methyl 3-chloro-6-hydroxy-2-methylbenzoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of a hydroxy-methylbenzoate.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or sodium thiolate (NaSR) under basic conditions.
Major Products Formed:
Oxidation: Formation of 3-chloro-6-oxo-2-methylbenzoic acid.
Reduction: Formation of 3-chloro-6-hydroxy-2-methylbenzoic acid.
Substitution: Formation of 3-amine-6-hydroxy-2-methylbenzoate or 3-thio-6-hydroxy-2-methylbenzoate.
Scientific Research Applications
Methyl 3-chloro-6-hydroxy-2-methylbenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of methyl 3-chloro-6-hydroxy-2-methylbenzoate involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the chloro group can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress and inflammatory pathways.
Comparison with Similar Compounds
- Methyl 3-chloro-2-hydroxybenzoate
- Methyl 2-chloro-6-hydroxybenzoate
- Methyl 3-hydroxy-2-methylbenzoate
Comparison: Methyl 3-chloro-6-hydroxy-2-methylbenzoate is unique due to the specific positioning of its functional groups, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different solubility, stability, and reactivity profiles, making it suitable for specific applications where others may not be as effective.
Properties
CAS No. |
203109-73-3 |
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Molecular Formula |
C9H9ClO3 |
Molecular Weight |
200.62 g/mol |
IUPAC Name |
methyl 3-chloro-6-hydroxy-2-methylbenzoate |
InChI |
InChI=1S/C9H9ClO3/c1-5-6(10)3-4-7(11)8(5)9(12)13-2/h3-4,11H,1-2H3 |
InChI Key |
HLBZSWLSLNDDET-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1C(=O)OC)O)Cl |
Origin of Product |
United States |
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